molecular formula C9H6BrF3O2 B8170756 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8170756
M. Wt: 283.04 g/mol
InChI Key: HLRIXBDLWJAODL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1099630-09-7) is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₉H₆BrF₃O₂, with a molar mass of 283.05 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoroethoxy group to modulate reactivity and metabolic stability in drug candidates .

Properties

IUPAC Name

2-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRIXBDLWJAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly alters physicochemical properties and reactivity. Key examples include:

Compound Name Substituent Positions CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde Br: 2; CF₃OCH₂: 4 1099630-09-7 C₉H₆BrF₃O₂ 283.05 High polarity due to CF₃OCH₂; used in palladium-catalyzed cross-coupling
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde Br: 2; CF₃OCH₂: 3 1824074-32-9 C₉H₆BrF₃O₂ 283.05 Ortho-substitution may hinder reactivity in electrophilic substitution
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde Br: 4; CF₃OCH₂: 2 923281-72-5 C₉H₆BrF₃O₂ 283.05 Para-bromine enhances steric bulk, affecting crystal packing

Key Findings :

  • Electron-withdrawing effects : The trifluoroethoxy group increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions.
  • Steric effects : Ortho-substitution (e.g., Br at 2 and CF₃OCH₂ at 3) reduces accessibility to the aldehyde group, lowering reactivity in certain reactions .

Functional Group Variations

Substituting the trifluoroethoxy group with other electron-withdrawing groups alters applications and stability:

Compound Name Functional Group CAS Number Molecular Formula Molar Mass (g/mol) Key Differences
2-Bromo-4-(trifluoromethyl)benzaldehyde CF₃ (trifluoromethyl) 85118-24-7 C₈H₄BrF₃O 253.02 Lower polarity than CF₃OCH₂; increased lipophilicity enhances blood-brain barrier penetration
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde OH (hydroxyl) + CF₃OCH₂ N/A (see Ev6) C₉H₇F₃O₃ 220.14 Hydrogen bonding via -OH improves solubility in polar solvents
2-Bromo-5-fluorobenzaldehyde F (fluoro) 2645-65-8 C₇H₄BrFO 203.01 Br⋯F halogen bonding observed in crystal structures; reduced steric hindrance

Key Findings :

  • Polarity : Trifluoroethoxy (CF₃OCH₂) > trifluoromethyl (CF₃) > fluoro (F), impacting solubility and reaction kinetics.
  • Pharmaceutical relevance : CF₃OCH₂ derivatives are preferred in prodrug synthesis due to hydrolytic stability compared to esters .

Biological Activity

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₉H₈BrF₃O
  • Molecular Weight : 273.06 g/mol
  • Structure : The compound features a bromine atom, a trifluoroethoxy group, and an aldehyde functional group attached to a benzene ring.

The biological activity of this compound is primarily attributed to its structural components:

  • Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.
  • Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein functions.
  • Halogen Bonding : The presence of the bromine atom may influence binding affinity to target proteins through halogen bonding interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. Its mechanism typically involves the formation of covalent bonds with active site residues in target enzymes, leading to decreased enzymatic activity.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. This could be due to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anticancer Activity

There is emerging evidence that brominated compounds can possess anticancer properties. For instance, studies on related bromophenol derivatives indicate significant cytotoxic effects against leukemia cell lines, warranting further investigation into the potential of this compound in cancer therapy .

Research Findings and Case Studies

StudyFindingsImplications
Study on Enzyme InhibitionDemonstrated that the compound inhibits specific metabolic enzymes by forming covalent bonds with nucleophilic residues.Potential for drug development targeting metabolic disorders.
Antioxidant Activity AssessmentShowed that similar brominated compounds reduced oxidative damage in cell cultures.Suggests potential use in formulations aimed at oxidative stress-related diseases.
Anticancer Activity EvaluationRelated compounds demonstrated significant cytotoxicity against cancer cell lines.Indicates potential for further research into anticancer therapies involving this compound.

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